Cas no 568-75-2 (Benz[a]anthracene-7-methanol,12-methyl-)

Benz[a]anthracene-7-methanol,12-methyl- structure
568-75-2 structure
Product Name:Benz[a]anthracene-7-methanol,12-methyl-
CAS-nummer:568-75-2
MF:C20H16O
MW:272.340445518494
CID:371942
PubChem ID:11285
Update Time:2025-04-19

Benz[a]anthracene-7-methanol,12-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Benz[a]anthracene-7-methanol,12-methyl-
    • (12-methylbenzo[a]anthracen-7-yl)methanol
    • 7-hydroxymethyl-12-methylbenz(a)anthracene
    • [3H]-7-Hydroxymethyl-12-methylbenz[a]anthracene
    • 12-Hydroxymethyl-7-methylbenz<a>anthracen
    • 12-Methylbenz[a]anthracene-7-methanol
    • 7-(Hydroxymethyl)-12-methylbenz(a)anthracene
    • 7-Hydroxymethyl-12-Dimethylbenzo<a>anthracene
    • 7-Hydroxymethyl-12-methylbenz<a>anthracen
    • BENZ(a)ANTHRACENE-7-METHANOL,12-METHYL
    • BENZ(a)ANTHRACENE-7-METHANOL, 12-METHYL-
    • Benz[a]anthracene-7-methanol, 12-methyl-
    • NS00115899
    • CCRIS 1082
    • Q27156070
    • C19561
    • 12-Methylbenz(a)anthracene-7-methanol
    • CHEBI:82559
    • 7-(Hydroxymethyl)-12-methylbenz[a]anthracene
    • 7-HM-12-MBA
    • L6MWC2VTY9
    • 7-Hydroxymethyl-12-methylbenz[a]anthracene
    • DTXSID20205353
    • FT-0749972
    • BRN 2056478
    • 568-75-2
    • Hydroxymethyl-12-methylbenz-[a]-anthracene, 7-
    • Inchi: 1S/C20H16O/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11,21H,12H2,1H3
    • InChI-sleutel: JCBBZYDVQJQMMB-UHFFFAOYSA-N
    • LACHT: OCC1C2C=CC=CC=2C(C)=C2C3C=CC=CC=3C=CC2=1

Berekende eigenschappen

  • Exacte massa: 272.12000
  • Monoisotopische massa: 272.120115
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 1
  • Complexiteit: 365
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.5
  • Topologisch pooloppervlak: 20.2

Experimentele eigenschappen

  • Dichtheid: 1.0523 (rough estimate)
  • Smeltpunt: 162-163 °C
  • Kookpunt: 375.4°C (rough estimate)
  • Vlampunt: 225.9°C
  • Brekindex: 1.6700 (estimate)
  • PSA: 20.23000
  • LogboekP: 4.94690
Aanbevolen leveranciers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.